2-(4-methyl-1H-pyrazol-1-yl)propanoic acid 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1005582-20-6
VCID: VC2458963
InChI: InChI=1S/C7H10N2O2/c1-5-3-8-9(4-5)6(2)7(10)11/h3-4,6H,1-2H3,(H,10,11)
SMILES: CC1=CN(N=C1)C(C)C(=O)O
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol

2-(4-methyl-1H-pyrazol-1-yl)propanoic acid

CAS No.: 1005582-20-6

Cat. No.: VC2458963

Molecular Formula: C7H10N2O2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

2-(4-methyl-1H-pyrazol-1-yl)propanoic acid - 1005582-20-6

Specification

CAS No. 1005582-20-6
Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
IUPAC Name 2-(4-methylpyrazol-1-yl)propanoic acid
Standard InChI InChI=1S/C7H10N2O2/c1-5-3-8-9(4-5)6(2)7(10)11/h3-4,6H,1-2H3,(H,10,11)
Standard InChI Key SZJMPHMZGHRQRZ-UHFFFAOYSA-N
SMILES CC1=CN(N=C1)C(C)C(=O)O
Canonical SMILES CC1=CN(N=C1)C(C)C(=O)O

Introduction

Chemical Structure and Properties

Structural Features and Identification

2-(4-methyl-1H-pyrazol-1-yl)propanoic acid (CAS: 1005582-20-6) consists of a pyrazole heterocycle with a methyl group at the 4-position. The N-1 position of the pyrazole ring is substituted with a propanoic acid group, creating a structure with both basic (pyrazole nitrogen) and acidic (carboxylic acid) functionalities. This compound has a chiral center at the alpha carbon of the propanoic acid moiety, potentially leading to enantiomeric forms .

Table 1: Identification Parameters of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid

ParameterValue
CAS Number1005582-20-6
Molecular FormulaC₇H₁₀N₂O₂
IUPAC Name2-(4-methylpyrazol-1-yl)propanoic acid
PubChem CID17024576
InChIInChI=1S/C7H10N2O2/c1-5-3-8-9(4-5)6(2)7(10)11/h3-4,6H,1-2H3,(H,10,11)
InChIKeySZJMPHMZGHRQRZ-UHFFFAOYSA-N
SMILESCC1=CN(N=C1)C(C)C(=O)O

The structural representation of this compound shows a five-membered pyrazole ring with adjacent nitrogen atoms, where one nitrogen forms part of the linkage to the propanoic acid side chain .

Physicochemical Properties

The physicochemical properties of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid define its behavior in various chemical and biological systems. These properties are critical for understanding its potential applications and handling requirements.

Table 2: Physicochemical Properties of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid

PropertyValueSource
Molecular Weight154.17 g/mol
Physical StateSolid
XLogP3-AA0.7
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2
Exact Mass154.074227566 Da
Topological Polar Surface AreaNot specified in sources-

The compound exhibits moderate lipophilicity with an XLogP3-AA value of 0.7, suggesting a balance between hydrophilic and lipophilic properties. This characteristic is potentially beneficial for pharmacological applications, allowing reasonable membrane permeability while maintaining adequate water solubility .

The hydrogen bond donor count (1) and acceptor count (3) indicate that the molecule can participate in hydrogen bonding interactions, an important consideration for protein binding and solubility in aqueous environments. The limited number of rotatable bonds (2) suggests relatively restricted conformational flexibility .

SupplierCatalog NumberPurityPhysical FormSource
Sigma-Aldrich (Ambeed)AMBH95E0867895%Solid
VWR (Matrix Scientific)037338-500MGNot specifiedSolid
PubChem SubstancesSID505453799Not specifiedNot specified

The commercial availability of this compound with high purity (≥95%) indicates its significance in chemical research and potential applications in synthetic chemistry .

Classification ElementDescriptionSource
GHS PictogramWarning
Signal WordWarning ,
Hazard StatementsH302: Harmful if swallowed
Additional Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Hazard CategoryAcute Toxicity, Category 4 (100%)
Precautionary Statement CodeDescriptionSource
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P264Wash hands thoroughly after handling
P270Do not eat, drink or smoke when using this product
P280Wear protective gloves/protective clothing/eye protection/face protection
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell
P302+P352IF ON SKIN: Wash with plenty of water
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P330Rinse mouth
P501Dispose of contents/container in accordance with local/regional/national/international regulations

For laboratory and industrial settings, standard chemical hygiene practices should be implemented, including use of appropriate personal protective equipment, adequate ventilation, and proper storage conditions. The compound should be stored in a cool, dry place, sealed from moisture and air .

Structural Analogs and Related Compounds

Comparative Analysis of Structural Analogs

Several structural analogs of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid have been documented, differing in substituents, substitution patterns, or salt forms. Understanding these related compounds provides insights into potential structure-activity relationships and chemical modification strategies.

Table 6: Structural Analogs of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural DifferenceSource
2-(4-methyl-1H-pyrazol-1-yl)propanoic acid1005582-20-6C₇H₁₀N₂O₂154.17Reference compound
2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride2172050-99-4C₇H₁₁ClN₂O₂190.63Hydrochloride salt form
2-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid1005639-46-2C₇H₉N₃O₄199.17Nitro group at 4-position, methyl at 5-position
2-(4-chloro-1H-pyrazol-1-yl)propanoic acid51363-82-7C₆H₇ClN₂O₂174.59Chloro substituent instead of methyl at 4-position
2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic acid784132-06-5C₇H₉N₃O₄199.17Nitro at 4-position, additional methyl at α-carbon
2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid1182871-78-8C₈H₁₂N₂O₂168.19Methyl at α-carbon, different attachment point

Salt Forms and Derivatives

The hydrochloride salt of 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid (CAS: 2172050-99-4) presents modified physicochemical properties compared to the free acid. The salt form typically exhibits enhanced water solubility but reduced lipophilicity compared to the parent compound. From a safety perspective, the hydrochloride salt has a slightly different hazard profile with specific emphasis on skin and eye irritation properties .

Table 7: Comparison of Parent Compound and Hydrochloride Salt

Property2-(4-methyl-1H-pyrazol-1-yl)propanoic acid2-(4-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride
CAS Number1005582-20-62172050-99-4
Molecular Weight154.17 g/mol190.63 g/mol
Key Hazard StatementsH302 (Harmful if swallowed)H315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H335 (May cause respiratory irritation)
Source

The availability of both the free acid and salt forms provides flexibility in applications requiring different solubility profiles or formulation requirements.

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